molecular formula C6H9BrN2O B1376136 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole CAS No. 1312700-11-0

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

Cat. No.: B1376136
CAS No.: 1312700-11-0
M. Wt: 205.05 g/mol
InChI Key: MIBHNBZCYPLNDE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole: is a heterocyclic compound with an interesting structure. Let’s delve into its synthesis, chemical properties, applications, and more.

Preparation Methods

Synthetic Routes:

Several synthetic methods have been reported for the preparation of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole . Here are a couple of examples:

Chemical Reactions Analysis

Reactions:

The compound can undergo various chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles or leaving groups.

    Reduction Reactions: The bromomethyl group can be reduced to form a methyl group.

    Oxidation Reactions: The compound may participate in oxidation reactions.

Common Reagents and Conditions:

Common reagents include:

  • Sodium ascorbate (for click reactions)
  • CuSO4·5H2O (for click reactions)
  • Hexamethylenetetramine (for synthesis of aminomethyl derivatives)

Scientific Research Applications

Chemistry:

The compound can serve as a building block for more complex molecules due to its reactive bromomethyl group.

Biology and Medicine:

While specific research on this compound is limited, its derivatives may find applications in drug discovery or as pharmacophores.

Industry:

The compound’s unique structure could be exploited for materials science or specialty chemicals.

Mechanism of Action

The exact mechanism by which 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways involved.

Comparison with Similar Compounds

.

Properties

IUPAC Name

3-(bromomethyl)-5-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBHNBZCYPLNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole
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3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole
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3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole
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3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole
Reactant of Route 5
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3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole
Reactant of Route 6
3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

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